5-Chloro-2-(2,2-difluoroethoxy)aniline
Overview
Description
Molecular Structure Analysis
The molecular formula of 5-Chloro-2-(2,2-difluoroethoxy)aniline is C8H8ClF2NO . The InChI code is 1S/C8H8ClF2NO/c9-5-2-1-3-6 (12)8 (5)13-4-7 (10)11/h1-3,7H,4,12H2 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 207.61 . It is a liquid at room temperature .Scientific Research Applications
Synthesis of Selective Receptor Antagonists
An efficient scale-up synthesis of a potent and selective pyrazinone-containing corticotropin-releasing factor-1 receptor antagonist, BMS-665053, utilized a one-step direct bis-ortho-chlorination process. This process, featuring a palladium-catalyzed coupling, underscores the utility of chloro- and difluoro- substituted anilines in synthesizing complex molecules for preclinical studies (Jianqing Li et al., 2012).
Vibrational Spectra Analysis
Vibrational characteristics of chloro- and trifluoromethyl-substituted anilines were explored through FT-IR and FT-Raman spectra. The studies provided insights into the influence of chlorine substituents on molecular vibrational wavenumbers, highlighting the compound's utility in spectroscopic analysis and material characterization (T. Karthick et al., 2013).
Development of Polyactive Biocides
Research into the synthesis of 5-Chloro-3-(2-nitroethenyl)salicylic acid anilides from chlorosalicylic acid revealed new polyactive biocides with molluscicidal and fungicidal activities. This application demonstrates the role of chloro-aniline derivatives in creating environmentally significant compounds (F. Asaad et al., 1988).
Novel Pesticides Synthesis
A synthetic process outlined for novel pesticides, such as Bistrifluron, involves the chlorination of aniline derivatives to produce intermediates with potent growth-retarding activity against pests. This showcases the compound's significance in developing agricultural chemicals with high efficacy and low environmental impact (Liu An-chan, 2015).
Quantum Chemical Studies
Quantum chemical studies on chloro- and trifluoromethyl- substituted anilines provided deep insights into their molecular orbital calculations, chemical reactivity, and thermodynamic parameters. This research highlights the compound's potential in designing materials with specific electronic and optical properties (B. Revathi et al., 2017).
Safety and Hazards
The safety information available indicates that 5-Chloro-2-(2,2-difluoroethoxy)aniline should be handled with caution. It is recommended to avoid dust formation, avoid contact with skin, eyes, or clothing, and to use only under a chemical fume hood . It should not be ingested, and if swallowed, immediate medical assistance should be sought .
Properties
IUPAC Name |
5-chloro-2-(2,2-difluoroethoxy)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF2NO/c9-5-1-2-7(6(12)3-5)13-4-8(10)11/h1-3,8H,4,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWVURZYSRYGJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N)OCC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.